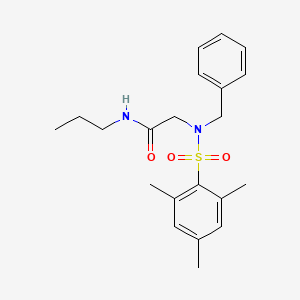
N~2~-benzyl-N~2~-(mesitylsulfonyl)-N~1~-propylglycinamide
Übersicht
Beschreibung
N~2~-benzyl-N~2~-(mesitylsulfonyl)-N~1~-propylglycinamide, also known as BMS-986, is a novel small molecule inhibitor that has shown promising results in various scientific research studies. This compound has gained significant attention in the research community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of N~2~-benzyl-N~2~-(mesitylsulfonyl)-N~1~-propylglycinamide involves the inhibition of specific enzymes and signaling pathways that are involved in various disease processes. This compound has been shown to inhibit the activity of kinases, such as JAK1 and JAK2, which are involved in the regulation of immune responses and inflammation. Additionally, N~2~-benzyl-N~2~-(mesitylsulfonyl)-N~1~-propylglycinamide has been shown to inhibit the activity of STAT3, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~2~-benzyl-N~2~-(mesitylsulfonyl)-N~1~-propylglycinamide have been extensively studied in preclinical models. This compound has been shown to reduce inflammation and suppress immune responses, which makes it a potential therapeutic agent for various inflammatory and autoimmune diseases. Furthermore, N~2~-benzyl-N~2~-(mesitylsulfonyl)-N~1~-propylglycinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N~2~-benzyl-N~2~-(mesitylsulfonyl)-N~1~-propylglycinamide in lab experiments is its high specificity and potency. This compound has been shown to selectively target specific enzymes and signaling pathways, which makes it an ideal tool for studying the mechanisms involved in various disease processes. Furthermore, N~2~-benzyl-N~2~-(mesitylsulfonyl)-N~1~-propylglycinamide has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies.
However, there are also some limitations to using N~2~-benzyl-N~2~-(mesitylsulfonyl)-N~1~-propylglycinamide in lab experiments. One of the major limitations is the lack of clinical data, which makes it difficult to translate the results obtained from preclinical studies to clinical settings. Additionally, the high cost of synthesis and limited availability of this compound may also limit its use in some research studies.
Zukünftige Richtungen
There are several future directions for the research and development of N~2~-benzyl-N~2~-(mesitylsulfonyl)-N~1~-propylglycinamide. One of the major areas of research is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various disease settings. Furthermore, the potential use of N~2~-benzyl-N~2~-(mesitylsulfonyl)-N~1~-propylglycinamide in combination with other therapeutic agents is also an area of active research. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, N~2~-benzyl-N~2~-(mesitylsulfonyl)-N~1~-propylglycinamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of N~2~-benzyl-N~2~-(mesitylsulfonyl)-N~1~-propylglycinamide as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-N~2~-(mesitylsulfonyl)-N~1~-propylglycinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific signaling pathways. Inflammatory diseases, such as rheumatoid arthritis and psoriasis, have also been targeted by this compound due to its ability to reduce inflammation and suppress immune responses. Furthermore, N~2~-benzyl-N~2~-(mesitylsulfonyl)-N~1~-propylglycinamide has been studied for its potential use in treating autoimmune disorders, such as multiple sclerosis and lupus.
Eigenschaften
IUPAC Name |
2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-5-11-22-20(24)15-23(14-19-9-7-6-8-10-19)27(25,26)21-17(3)12-16(2)13-18(21)4/h6-10,12-13H,5,11,14-15H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUVCBXSIXHGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-propylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-dichlorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4760699.png)

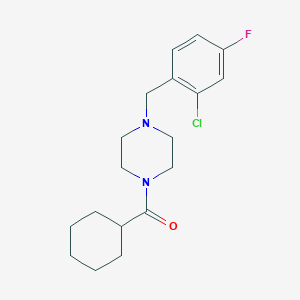
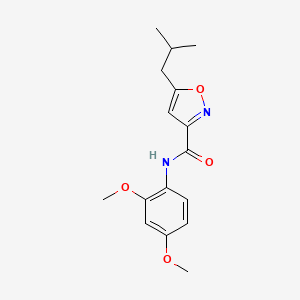
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(3-ethoxypropyl)acetamide](/img/structure/B4760744.png)
![2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4760751.png)
![methyl 4-phenyl-2-({[2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4760755.png)
![1-(2-fluorophenyl)-5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760777.png)
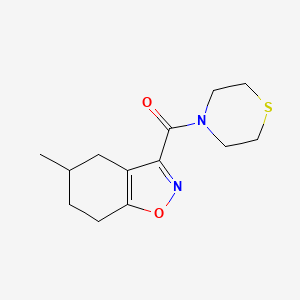
![N-butyl-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4760786.png)
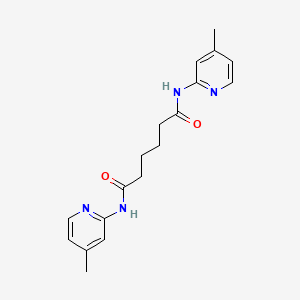
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4760799.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4760807.png)
![methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4760815.png)